molecular formula C5H5N5O B1437764 3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 20420-86-4

3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B1437764
CAS RN: 20420-86-4
M. Wt: 151.13 g/mol
InChI Key: BNVZNWHPIOKGRM-UHFFFAOYSA-N
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Description

3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a nitrogen-containing heterocyclic compound . It has a molecular formula of C5H5N5O, an average mass of 151.126 Da, and a monoisotopic mass of 151.049408 Da .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of 3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one consists of a five-membered triazole ring fused with a six-membered pyrimidine ring .


Chemical Reactions Analysis

The synthesis of 3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves the condensation of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .


Physical And Chemical Properties Analysis

3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a molecular weight of 151.13 .

Scientific Research Applications

Antibacterial Activity Against Staphylococcus aureus 1,2,3-Triazole and 1,2,4-triazole derivatives, including the pyrimidin-7-one structure, show promising broad-spectrum antibacterial activity. These compounds are potent inhibitors of DNA gyrase, topoisomerase IV, and other bacterial targets, offering a new approach to combat drug-resistant forms of bacteria, such as Staphylococcus aureus (Li & Zhang, 2021).

Synthetic Routes and Patent Review The synthesis and biological evaluation of 1H-1,2,3-triazole derivatives, including those with pyrimidin-7-one structures, have been explored due to their diverse biological activities. These activities span anti-inflammatory, antimicrobial, antitumoral, and antiviral effects, indicating the chemical versatility and therapeutic potential of these compounds (Ferreira et al., 2013).

Optical Sensors Development Pyrimidine derivatives, including triazolopyrimidines, have been utilized in the development of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, alongside their biological and medicinal relevance (Jindal & Kaur, 2021).

Sedative Hypnotic Application Zaleplon, a compound structurally related to triazolopyrimidines, demonstrates the utility of this scaffold in the pharmaceutical industry as a non-benzodiazepine sedative-hypnotic for treating insomnia. Its mechanism of action and clinical applications underscore the importance of triazole and pyrimidine hybrids in drug development (Heydorn, 2000).

Synthetic Methodologies and Biological Activities Research into 1,2,4-triazole derivatives reveals their significance in synthesizing biologically active substances. These compounds exhibit a range of activities, including antimicrobial, antifungal, and antioxidant effects, highlighting the potential for future drug discovery efforts (Ohloblina, 2022).

Catalytic Applications in Medicinal Chemistry Hybrid catalysts have been used to synthesize pyrano[2,3-d]pyrimidine scaffolds, demonstrating the pyrimidine structure's versatility in medicinal chemistry for developing lead molecules with therapeutic applications (Parmar, Vala, & Patel, 2023).

Future Directions

The future directions for research on 3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one could involve further exploration of its biological activities and potential applications in drug design, discovery, and development . This could include in-depth studies on its mechanism of action, as well as the development of new synthetic methodologies.

properties

IUPAC Name

3-methyl-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c1-10-4-3(8-9-10)5(11)7-2-6-4/h2H,1H3,(H,6,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVZNWHPIOKGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC=N2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652799
Record name 3-Methyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

CAS RN

20420-86-4
Record name 3-Methyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 6
3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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